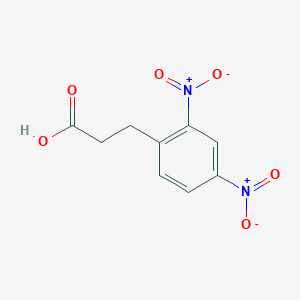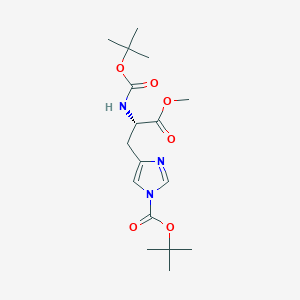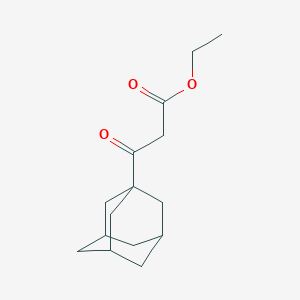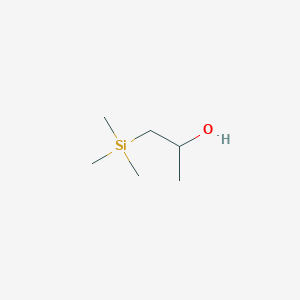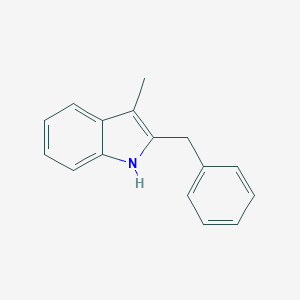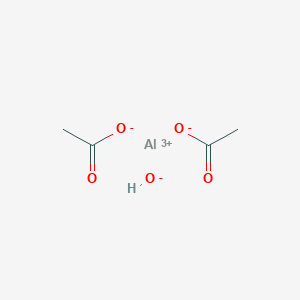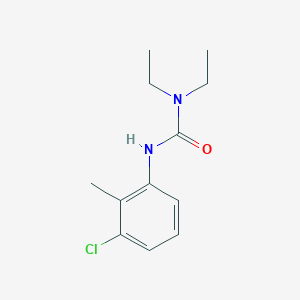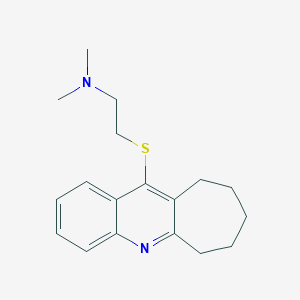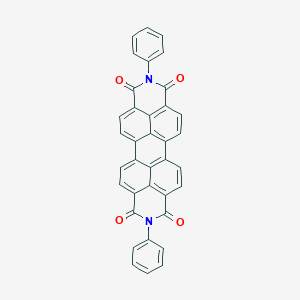
2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone
概要
説明
“2,9-Diphenylanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-1,3,8,10(2H,9H)-tetrone” is a chemical compound with the molecular formula C36H18N2O4 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of potassium carbonate in a solvent-free environment at 150℃ for 1 hour . Another method involves the use of acetic acid . Yet another method involves the use of zinc diacetate in quinoline at 180 - 230℃ . There are also methods involving electrochemical reduction .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. They include reactions with potassium carbonate, acetic acid, and zinc diacetate . There are also reactions involving electrochemical reduction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 542.54 g/mol . It has 42 heavy atoms, 38 of which are aromatic . It has 2 rotatable bonds and 4 H-bond acceptors . It has a molar refractivity of 168.77 and a topological polar surface area (TPSA) of 78.14 Ų . It is poorly soluble, with a solubility of 0.00000497 mg/ml .科学的研究の応用
Organic Field-Effect Transistors (OFETs)
DP-PTCDI is utilized as an active layer in the fabrication of OFETs due to its high electron affinity and good chemical stability . These transistors are pivotal in the development of flexible electronic devices, sensors, and large-area electronics. The compound’s ability to form ultrathin films makes it suitable for creating high-performance OFETs with enhanced charge mobility.
Nitrogen Dioxide Sensing
The ultrathin film-forming capability of DP-PTCDI also lends itself to applications in nitrogen dioxide sensors . These sensors are crucial for environmental monitoring and industrial safety, as nitrogen dioxide is a significant air pollutant. The sensitivity of DP-PTCDI-based sensors can lead to more accurate and reliable detection of this gas.
Aqueous Ammonium-Ion Batteries
In the field of energy storage, DP-PTCDI derivatives have shown promise for use in aqueous ammonium-ion batteries . These batteries are considered potential alternatives for large-scale energy storage due to their safety and environmental friendliness. DP-PTCDI’s exceptional cycling stability makes it an excellent candidate for cathode materials in these batteries.
Photocatalysis
DP-PTCDI’s properties as an n-type organic semiconductor molecule have been exploited in photocatalysis applications . Its ability to delocalize excitons and its polarizability make it a valuable material for designing photocatalytic systems that can facilitate chemical reactions using light energy, contributing to the development of sustainable energy solutions.
Electroabsorption and Fluorescence Spectroscopies
The compound’s inherent properties, such as polarizability and dipole moment, are essential for its response to external electric and optical fields . These properties are investigated using electroabsorption and fluorescence spectroscopies, which are critical techniques in the study of molecular and material sciences.
Organic Electronics
DP-PTCDI is attractive for its photosensitivity, ambient stability, and notable electron mobility, making it a favorable material for various applications in organic electronics . It can be used in the production of organic light-emitting diodes (OLEDs), solar cells, and other devices that require stable and efficient electron transport.
Polymer-Based Polyimide Materials
Research has been directed towards using DP-PTCDI as a building block for polymer-based polyimide materials . These materials are gaining attention for their potential in various technological applications, including flexible electronics and high-performance coatings.
. This property is essential for the creation of components like diodes and integrated circuits that are fundamental to modern electronics.Safety and Hazards
作用機序
Target of Action
N,N’-Diphenyl-3,4,9,10-perylenedicarboximide (DP-PTCDI) is primarily used in the field of organic electronics . Its primary targets are the electronic devices where it is used as an active layer .
Mode of Action
DP-PTCDI is a perylene diimide derivative that has a high electron affinity . It shows good chemical stability and can form an ultrathin film when used in the fabrication of organic field effect transistors (OFETs) . The strong chemical reactions that occur upon the deposition of DP-PTCDI molecules on certain substrates lead to the filling of surface states and the emergence of an interfacial gap state .
Biochemical Pathways
For instance, its high electron affinity and good chemical stability make it an excellent choice for use in organic electronic devices .
Result of Action
The deposition of DP-PTCDI molecules on certain substrates can lead to strong chemical reactions . This results in the filling of surface states and the emergence of an interfacial gap state . As a consequence, the downward surface band bending is reduced . After the energy level alignment at the interface is established, the substrate’s conduction band minimum is found to be in line with the lowest unoccupied molecular orbital .
Action Environment
The action of DP-PTCDI can be influenced by environmental factors. For instance, the properties of the substrate on which DP-PTCDI is deposited can affect the chemical reactions that occur and thus the performance of the electronic device . Understanding the chemical interaction and resultant electronic structures at those interfaces is crucial for efficient and long-term stable devices .
特性
IUPAC Name |
7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18N2O4/c39-33-25-15-11-21-23-13-17-27-32-28(36(42)38(35(27)41)20-9-5-2-6-10-20)18-14-24(30(23)32)22-12-16-26(31(25)29(21)22)34(40)37(33)19-7-3-1-4-8-19/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEZSLXPCKHGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC=C9)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155767 | |
| Record name | 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
CAS RN |
128-65-4 | |
| Record name | 2,9-Diphenylanthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,9-Diphenylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-diphenylanthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes perylene bisimide pigments interesting for cool activity applications?
A1: Perylene bisimide pigments are known for their excellent thermal and chemical stability, strong light absorption in the visible region, and high near-infrared (NIR) reflectance []. These properties make them suitable for applications like cool coatings, where reflecting sunlight, especially NIR radiation, is crucial for reducing surface temperatures.
Q2: How does the introduction of substituents affect the cool activity of perylene bisimide pigments?
A2: The research paper investigates how different substituents on the perylene bisimide core affect the pigment's light absorption and reflection properties []. By modifying the electronic and steric properties of the molecule through specific substituents, researchers aim to optimize the pigment's ability to reflect NIR radiation and achieve enhanced cool activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



